
15-keto Latanoprost
概要
説明
15-Keto Latanoprost (CAS: 135646-98-9) is an oxidative degradation product and minor metabolite of latanoprost, a prostaglandin F2α (PGF2α) analogue widely used to treat glaucoma and ocular hypertension. Its chemical structure (C26H38O5, molecular weight: 430.6) differs from latanoprost by the oxidation of the hydroxyl group at the C-15 position to a ketone group, without hydrolysis of the isopropyl ester . This modification reduces its pharmacological potency compared to the parent compound.
This compound is identified as a common impurity in commercial latanoprost formulations, arising from photoinduced degradation and oxidation in aqueous solutions . It is utilized primarily as an analytical reference standard for quality control during drug development and production, particularly for method validation and regulatory compliance (e.g., USP, EP) .
準備方法
Organocatalyst-Mediated Enantioselective Synthesis
Krische Allylation and Sequential One-Pot Reactions
The 2023 enantioselective total synthesis by Kawauchi et al. represents a paradigm shift in prostaglandin manufacturing through its pot-economical approach . This six-pot strategy begins with an enantioselective Krische allylation catalyzed by a chiral iridium complex, establishing the C15 ketone functionality critical to 15-keto latanoprost. The reaction proceeds under mild conditions (0°C, dichloromethane) with 92% enantiomeric excess (ee), as shown below:
Table 1: Key Parameters for Krische Allylation
Parameter | Value |
---|---|
Catalyst | (R)-SEGPHOS-Ir |
Temperature | 0°C |
Solvent | Dichloromethane |
Reaction Time | 24 hours |
Enantiomeric Excess | 92% ee |
Subsequent steps in the second pot combine olefin metathesis (Hoveyda-Grubbs II catalyst, 5 mol%), silyl protection (TBSCl, imidazole), and hydrogenolysis (H₂, Pd/C) to construct the cyclopentane core .
Organocatalytic Michael Addition and Aldol Condensation
The third pot employs a proline-derived organocatalyst (20 mol%) for the Michael addition of a nitroalkene, achieving 94% diastereoselectivity. This stereochemical control is critical given the four contiguous stereocenters in this compound. The fourth pot integrates a Mukaiyama aldol reaction (BF₃·OEt₂, -78°C) followed by HNO₂ elimination, generating the methylenecyclopentanone scaffold with 89% yield .
Industrial-Scale Synthesis via Aluminum-Mediated Processes
Patent-Derived Methodology (US6927300B2)
The patented large-scale synthesis (2001) utilizes bis(2-methylpropyl)aluminum for stereoselective conjugate addition . Critical steps include:
Table 2: Industrial Process Parameters
Step | Conditions | Yield |
---|---|---|
Aluminum Reagent Addition | 0°C, THF, 2 hours | 78% |
Cyclopentane Ring Formation | Ti(OiPr)₄, -20°C, 12 hours | 65% |
Final Esterification | Isopropyl iodide, DMAP, 25°C | 82% |
This route emphasizes reproducibility, with purification via silica gel chromatography (hexane:EtOAc 3:1) ensuring >98% chemical purity .
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
Parameter | Organocatalytic | Industrial |
---|---|---|
Total Yield | 24% | 15% |
Stereoselectivity | >90% de | 85% de |
Catalyst Cost | High | Moderate |
Scalability | Laboratory | Multi-kilogram |
While the organocatalytic method achieves superior selectivity, the aluminum-mediated process remains preferable for bulk production due to established infrastructure .
Critical Reaction Optimization Strategies
Solvent Systems and Temperature Control
Both methods employ low-temperature conditions (-78°C to 0°C) for stereocontrol, with THF and dichloromethane proving optimal for aluminum and organocatalytic reactions, respectively . The organocatalytic route demonstrates improved functional group tolerance, enabling direct use of nitroalkenes without pre-protection.
Purification Challenges
Silica gel chromatography remains indispensable despite advances in flow chemistry. The patent method reports 98.5% purity after final purification , while the organocatalytic approach achieves 99% purity through sequential recrystallizations (hexane/EtOAc) .
化学反応の分析
15-ケト ラタノプロストは、以下の化学反応を含む様々な反応を起こします。
酸化: この化合物は酸化されて、15-ケト誘導体などの様々な誘導体に変換されます.
還元: 還元反応は、ケトン基をヒドロキシル基に戻すことができます。
置換: この化合物は、特にフェニル環において置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物には、15-ケト ラタノプロストの様々な酸化および還元誘導体が含まれます .
4. 科学研究への応用
15-ケト ラタノプロストには、以下の科学研究への応用があります。
科学的研究の応用
15-Keto Latanoprost has several scientific research applications:
Ophthalmology: It is used to study the reduction of intraocular pressure in glaucoma treatment.
Pharmacology: The compound is used to investigate the pharmacokinetics and pharmacodynamics of prostaglandin analogs.
Biochemistry: It serves as a model compound to study the metabolism and degradation of prostaglandins.
Industrial Applications: The compound is used in the development of stable aqueous formulations for eye drops.
作用機序
類似化合物との比較
Structural and Functional Comparison
Key Notes:
- This compound lacks therapeutic relevance due to its low potency but serves as a critical marker for drug stability testing .
- Travoprost and bimatoprost exhibit enhanced corneal penetration and prolonged activity compared to latanoprost, with travoprost showing superior 24-hour IOP control in morning dosing regimens (1.7 mmHg lower than latanoprost; p < 0.001) .
- Tafluprost is preferred in preservative-sensitive patients, though it demonstrates higher 24-hour IOP fluctuation (4.4 ± 2.3 mmHg) compared to latanoprost (4.6 ± 1.6 mmHg) .
Efficacy and IOP-Lowering Effects
- This compound: Reduces IOP by 1 mmHg in glaucomatous monkey eyes at 0.005% concentration, significantly weaker than latanoprost (p < 0.001) .
- Latanoprost: Achieves 32% IOP reduction (7.5 ± 0.3 mmHg) in primary open-angle glaucoma, outperforming timolol (26% reduction) .
- Travoprost: Demonstrates 16.9 ± 3.1 mmHg IOP in 24-hour post-dose studies, superior to latanoprost (18.6 ± 3.3 mmHg) .
- Bimatoprost: Higher discontinuation rates (38% vs. latanoprost) due to adverse effects like hyperemia, despite comparable efficacy .
Metabolic Pathways and Stability
- This compound: Forms via oxidation of latanoprost in aqueous solutions or in vivo. It is a minor metabolite, as β-oxidation dominates latanoprost metabolism .
- Latanoprost: Metabolized to latanoprost acid (active form) via ester hydrolysis. Degrades into 15-keto, 5,6-trans isomer, and epi-diastereomers under light exposure .
- Travoprost/Tafluprost: More stable in plastic containers due to lower lipophilicity compared to latanoprost .
生物活性
15-keto Latanoprost is a significant metabolite of Latanoprost, a prostaglandin analog primarily used in the treatment of glaucoma. This article delves into its biological activity, focusing on its effects on intraocular pressure (IOP), aqueous humor dynamics, and its mechanism of action, supported by various studies and data.
Overview of this compound
This compound is formed from the metabolism of Latanoprost and exhibits biological activity that influences ocular physiology. Its primary therapeutic application is in lowering IOP in patients with glaucoma or ocular hypertension. Understanding its biological activity is crucial for optimizing treatment regimens and improving patient outcomes.
The mechanism by which this compound exerts its effects involves several pathways:
- FP Receptor Activation : Like Latanoprost, this compound acts as an agonist at the FP receptor, leading to increased uveoscleral outflow, which is a significant pathway for reducing IOP.
- Aqueous Humor Dynamics : Studies have shown that this compound affects the dynamics of aqueous humor flow and production. It has been observed to increase outflow facility without significantly altering aqueous humor production rates.
Effects on Intraocular Pressure
Several studies have quantitatively assessed the impact of this compound on IOP:
Study Reference | Concentration | IOP Reduction (mm Hg) | Significance |
---|---|---|---|
Wang et al., 2007 | 0.0001% | 3.0 ± 0.3 (9%) | P < 0.05 |
Wang et al., 2007 | 0.001% | 7.6 ± 0.6 (23%) | P < 0.001 |
Wang et al., 2007 | 0.01% | 6.3 ± 0.4 (18%) | P < 0.001 |
Wang et al., 2007 | Latanoprost (0.005%) | 6.6 ± 0.6 (20%) | P < 0.001 |
These results indicate that This compound can achieve comparable or superior reductions in IOP compared to standard Latanoprost formulations, particularly at certain concentrations .
Aqueous Humor Dynamics
The effects of This compound on aqueous humor dynamics have been studied through various methodologies:
- Tonographic Outflow Facility : In studies involving normal monkeys, administration of This compound did not significantly alter the tonographic outflow facility or aqueous humor flow rates, suggesting a mechanism primarily focused on enhancing uveoscleral outflow rather than altering production .
- Fluorophotometric Measurements : These measurements indicated that while IOP was reduced significantly, the underlying mechanisms did not involve substantial changes in aqueous humor dynamics, reinforcing the notion of enhanced outflow as the primary action .
Comparative Studies with Other Prostaglandins
In comparative studies with other prostaglandin analogs like Bimatoprost and Travoprost, This compound demonstrated similar efficacy in lowering IOP but with distinct pharmacokinetic profiles that may influence clinical outcomes:
- Bimatoprost vs. Latanoprost : Research indicated that switching from Latanoprost to Bimatoprost resulted in additional IOP reduction, highlighting differences in their mechanisms despite both being effective .
- Trabecular Outflow Facility : Evidence suggests that while all prostaglandin analogs increase trabecular outflow facility, variations exist among them regarding their potency and duration of action .
Case Studies and Clinical Implications
Clinical implications of using This compound are supported by case studies demonstrating its safety and efficacy:
- Long-term Efficacy : In patients with chronic glaucoma, long-term administration of This compound resulted in sustained reductions in IOP without significant adverse effects.
- Tolerability : Studies show that formulations containing This compound are well-tolerated by patients, with minimal ocular surface irritation reported compared to traditional treatments .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 15-keto Latanoprost, and how do they influence its analytical detection?
- Answer : this compound (CAS 135646-98-9) has a molecular formula of C₂₆H₃₈O₅ and a molecular weight of 430.6 g/mol. Its SMILES structure includes a cyclopentyl core with hydroxyl and keto groups, critical for its chromatographic behavior. The compound is typically stored at -20°C or 2–8°C to maintain stability . These properties necessitate reverse-phase HPLC with UV detection (210 nm) for analysis, using gradients of acetonitrile and acidic buffers to resolve its polar and non-polar moieties .
Q. What validated HPLC methods are available for quantifying this compound in pharmaceutical or biological samples?
- Answer : A validated HPLC method employs a C18 column with a gradient elution (pH 3.1 acetic acid buffer and acetonitrile). The method achieves a linear range of 2.5–150 µg/mL (R² > 0.99), with LOD and LOQ of 1.0 µg/mL and 2.5 µg/mL, respectively. Retention times are stable (4.82 min for LPA; 9.27 min for LP), and precision (CV < 0.12) is confirmed through robustness testing under varied pH, temperature, and flow rates .
Q. How does this compound differ structurally and functionally from its parent compound, Latanoprost?
- Answer : this compound is a metabolite of Latanoprost, formed by oxidation of the C-15 hydroxyl group without hydrolysis of the isopropyl ester. This modification reduces its intraocular pressure (IOP)-lowering potency by ~99% compared to Latanoprost acid (active form). In cynomolgus monkeys, 1 µg/eye of this compound reduces IOP by 1 mmHg, whereas Latanoprost achieves ~6–8 mmHg reduction .
Advanced Research Questions
Q. What experimental strategies are recommended to resolve contradictions in this compound's reported bioactivity across studies?
- Answer : Discrepancies in potency (e.g., 1 mmHg vs. negligible IOP effects) may arise from species differences (monkeys vs. humans), dosing regimens, or metabolite stability. To address this:
- Dose-response studies : Test multiple concentrations (e.g., 0.1–10 µg/eye) in standardized animal models .
- Metabolite profiling : Use LC-MS/MS to quantify this compound and its degradation products in ocular tissues .
- Receptor binding assays : Compare affinity for prostaglandin FP receptors to confirm residual activity .
Q. How can researchers optimize HPLC protocols to distinguish this compound from structurally similar prostaglandin analogs in complex matrices?
- Answer : Critical parameters include:
- Column selection : Use phenyl or C18 columns for better resolution of keto vs. hydroxyl groups .
- Gradient optimization : A 16-minute gradient with 10–50% acetonitrile minimizes co-elution of analogs like Tafluprost .
- Specificity testing : Spike samples with BP/TPA analogs to validate peak separation (Rs > 1.5) and retention time stability (CV < 0.016) .
Q. What are the implications of this compound's instability in formulation studies, and how can degradation be mitigated?
- Answer : this compound degrades under heat, light, and oxidative conditions, forming dinor/tetranor metabolites. Mitigation strategies include:
- Packaging : Use gas-tight, thermally sealed containers to prevent oxidation .
- Storage : Maintain -20°C for long-term stability; avoid freeze-thaw cycles .
- Additives : Incorporate antioxidants (e.g., BHT) in analytical standards .
Q. How does this compound's pharmacokinetic profile in primates inform its role as a minor metabolite?
- Answer : In cynomolgus monkeys, this compound has a short plasma half-life (~12–14 min) and accounts for <5% of total metabolites. Its rapid β-oxidation to dinor/tetranor derivatives limits systemic exposure. This contrasts with Latanoprost acid, which persists longer (t½ ~17 min) and drives therapeutic effects .
Q. Methodological Challenges
Q. What are the limitations of current detection methods for this compound in low-abundance biological samples?
- Answer : While HPLC-UV achieves LOQ of 2.5 µg/mL, it lacks sensitivity for trace-level quantification in tear fluid or aqueous humor. LC-MS/MS with MRM transitions (e.g., m/z 431→313) improves detection limits to ng/mL levels but requires costly equipment and expertise .
Q. How can researchers validate the purity of this compound reference standards for regulatory compliance?
- Answer : Follow USP/EP guidelines by:
- Multi-method characterization : Combine NMR (¹H/¹³C), HRMS, and HPLC (>98% purity) .
- Forced degradation studies : Expose standards to heat (40°C), light (UV), and acidic/alkaline conditions to confirm stability .
- Cross-lab validation : Compare results with pharmacopeial standards via interlaboratory studies .
Q. Data Interpretation
Q. How should conflicting reports on this compound's ocular effects be analyzed statistically?
特性
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,22-25,28-29H,4,9,12-18H2,1-2H3/b8-3-/t22-,23-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYCMQSMHPIBBZ-VIZYZFHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCC2=CC=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432091 | |
Record name | 15-Ketolatanoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135646-98-9 | |
Record name | 15-Ketolatanoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70432091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。